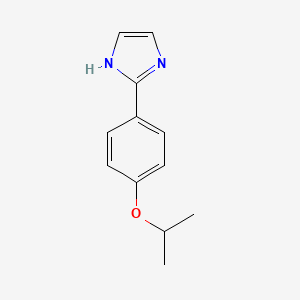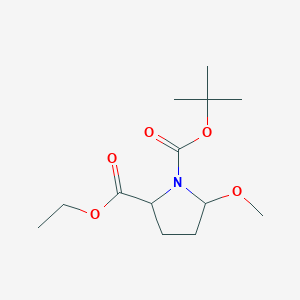![molecular formula C15H24N2O4 B12285235 11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Amino-11-azaartemisinin is a derivative of artemisinin, a well-known antimalarial compound. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The modification of artemisinin to include an amino group and an aza moiety enhances its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-11-azaartemisinin typically involves the modification of artemisinin through a series of chemical reactions. One common method involves the reaction of artemisinin with hydrazine hydrate in a mixture of chloroform and methanol at low temperatures to yield N-amino-11-azaartemisinin . Another approach includes the use of click chemistry, where 11-azaartemisinin is reacted with various azides under mild conditions to produce a range of derivatives .
Industrial Production Methods
Industrial production of N-Amino-11-azaartemisinin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Amino-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the artemisinin core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of N-Amino-11-azaartemisinin include hydrazine hydrate, azides, and various oxidizing and reducing agents. Reaction conditions often involve solvents like chloroform, methanol, and tetrahydrofuran, with temperature control being crucial for optimal yields .
Major Products Formed
The major products formed from the reactions of N-Amino-11-azaartemisinin include various substituted derivatives, which can exhibit enhanced biological activities. These derivatives are often evaluated for their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
N-Amino-11-azaartemisinin has a wide range of scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of N-Amino-11-azaartemisinin involves its interaction with molecular targets within cells. The compound is believed to generate reactive oxygen species (ROS) that damage cellular components, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and malaria parasites . The molecular pathways involved include the disruption of mitochondrial function and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-azaartemisinin: The parent compound from which N-Amino-11-azaartemisinin is derived.
N-substituted 11-azaartemisinins: These compounds have various substituents attached to the nitrogen atom, enhancing their biological activities.
Uniqueness
N-Amino-11-azaartemisinin stands out due to its unique combination of an amino group and an aza moiety, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles .
Eigenschaften
Molekularformel |
C15H24N2O4 |
|---|---|
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3 |
InChI-Schlüssel |
SDPLWYWNQUROTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


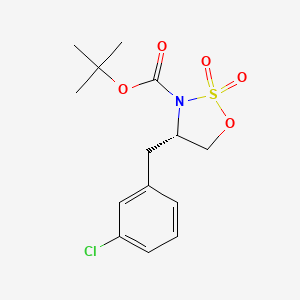

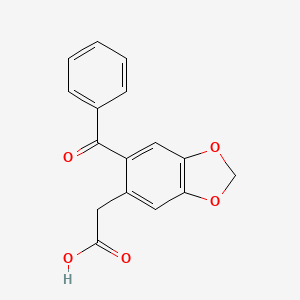
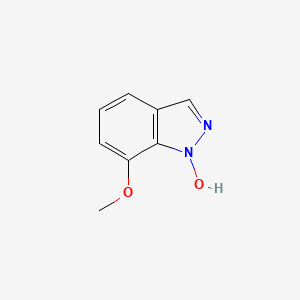
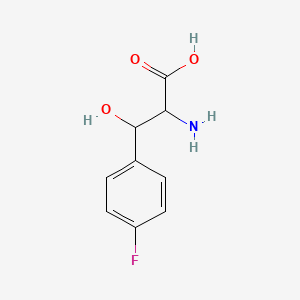
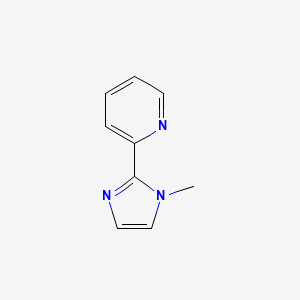

![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
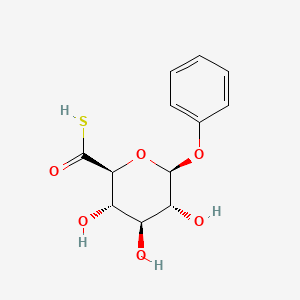
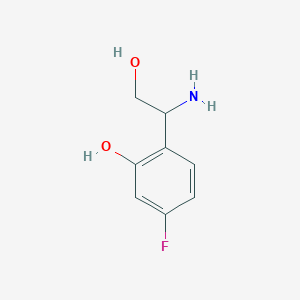
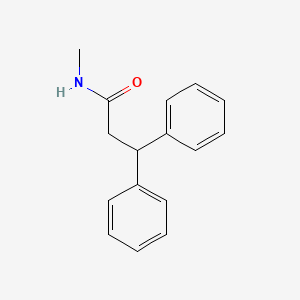
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
